Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate
Overview
Description
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a 3-chlorophenyl group at the 5-position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-chlorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of methyl 5-(3-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxazole ring and chlorophenyl group contribute to its binding affinity and specificity . The compound can modulate cellular processes by interfering with signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate: Isoxazole derivative with a different ring structure.
Uniqueness
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Biological Activity
Methyl 5-(3-chlorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its oxazole ring structure, which is known for its role in various biological activities. The presence of the 3-chlorophenyl group enhances its pharmacological properties.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .
2. Anticancer Activity
The compound has also shown promising anticancer activity. In vitro assays conducted on various cancer cell lines revealed significant cytotoxic effects. The following table summarizes the IC50 values for different cell lines:
These findings highlight the compound's potential as a lead in cancer drug development.
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Caspase Activation : The compound induces apoptosis through the activation of caspase-3/7, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, preventing further proliferation of cancer cells .
- Antimicrobial Mechanism : The exact mechanism for its antimicrobial action remains under investigation; however, it is believed to disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study published in MDPI examined the synthesis and characterization of various oxazole derivatives, including this compound, and assessed their biological activities against multiple pathogens .
- Another significant research effort focused on the anticancer properties of this compound, demonstrating its efficacy in inhibiting tumor growth in vivo models. The study reported a 50% reduction in tumor size when administered at a dosage of 50 mg/kg .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Preliminary studies suggest that the compound has good bioavailability, with rapid absorption observed in animal models.
- Toxicity Profile : Toxicity assessments indicated that doses up to 2000 mg/kg did not result in significant adverse effects, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-15-11(14)9-10(16-6-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEFUIFASINPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650086 | |
Record name | Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89204-92-2 | |
Record name | Methyl 5-(3-chlorophenyl)-4-oxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89204-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(3-chlorophenyl)-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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